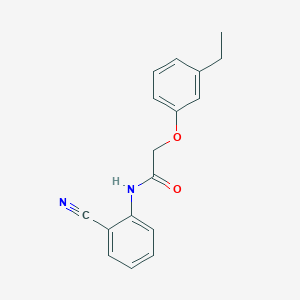
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide, also known as DOM or STP, is a synthetic hallucinogenic drug that was first synthesized in the 1960s. It belongs to the class of phenethylamines and is structurally similar to mescaline, a naturally occurring hallucinogen found in the peyote cactus. DOM has been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, perception, and cognition. N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been shown to produce a range of biochemical and physiological effects. It increases heart rate and blood pressure, dilates pupils, and causes muscle tremors. It also affects the levels of certain neurotransmitters in the brain, leading to altered perception and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potency. It produces strong and long-lasting effects, making it useful for studying the mechanisms of hallucinogenic drugs. However, its potency also makes it difficult to control the dose and can lead to unpredictable effects. Additionally, its use is heavily regulated due to its potential for abuse.
Orientations Futures
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in treating certain psychiatric disorders. Studies have shown that it may be effective in reducing symptoms of depression and anxiety. Another area of research is understanding the long-term effects of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide use on the brain and behavior. Finally, there is a need for more research on the mechanisms of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide and other hallucinogenic drugs to better understand their effects on the brain.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide can be synthesized from 3,4-dimethoxyphenylacetic acid and 2-methylphenylmagnesium bromide. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The resulting product is purified using chromatography techniques.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also investigated its potential use in treating certain psychiatric disorders such as depression and anxiety.
Propriétés
Nom du produit |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-6-4-5-7-13(12)10-17(19)18-14-8-9-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Clé InChI |
CGICZAAZTCFYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)
![N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240360.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(4-chlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240366.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)